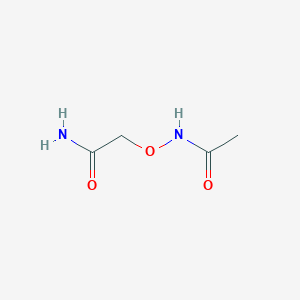

2-(Acetamidooxy)acetamide

Beschreibung

2-(Acetamidooxy)acetamide is a synthetic acetamide derivative characterized by an acetamidooxy (-O-NHCOCH₃) functional group attached to the central methylene (-CH₂-) bridge. Acetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions, as seen in related compounds like 2-phenoxyacetamides . The unique substitution patterns in 2-(Acetamidooxy)acetamide likely influence its physicochemical properties and biological interactions, warranting comparison with structurally or functionally related compounds.

Eigenschaften

Molekularformel |

C4H8N2O3 |

|---|---|

Molekulargewicht |

132.12 g/mol |

IUPAC-Name |

2-acetamidooxyacetamide |

InChI |

InChI=1S/C4H8N2O3/c1-3(7)6-9-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |

InChI-Schlüssel |

OUCPZKYUXAWVIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NOCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamidooxy)acetamide typically involves the reaction of acetamide with hydroxylamine under controlled conditions. One common method involves the use of acetic anhydride and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 2-(Acetamidooxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes and nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetamides and hydroxylamines.

Wissenschaftliche Forschungsanwendungen

2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(Acetamidooxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Antimicrobial and Antifungal Activity

Several acetamide derivatives exhibit potent antimicrobial properties. For example:

- Compounds 47–50 (bearing benzo[d]thiazol-5-ylsulfonylpiperazinyl groups) show activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- Chalcone-acetamide hybrids, featuring α,β-unsaturated ketone linkages, demonstrate broad-spectrum anti-inflammatory and antibacterial effects .

In contrast, 2-(Acetamidooxy)acetamide’s bioactivity remains unexplored in the provided evidence, though its electronegative acetamidooxy group may enhance interactions with microbial enzymes or membranes.

Anticancer Activity

Novel phenoxy-acetamide derivatives, such as 7d (2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide), exhibit cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in potency .

Enzyme and Receptor Modulation

- Monoamine Oxidase (MAO) Inhibition: Acetamide derivatives like N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide selectively inhibit MAO-A (IC₅₀ = 0.028 mM) .

- Formyl Peptide Receptor (FPR) Activation: Pyridazinone-acetamide hybrids act as FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils .

The acetamidooxy group in 2-(Acetamidooxy)acetamide may confer distinct receptor-binding profiles compared to these derivatives.

Physicochemical Properties

- Molecular Weight and Solubility : 2-(Acetamidooxy)acetamide’s molecular weight is expected to be higher than simpler analogues like 2-(2-hydroxyethoxy)acetamide (MW = 119.12 g/mol) due to its acetamidooxy substituent. This group may reduce aqueous solubility compared to hydroxyl or methoxy derivatives.

- Stability : Electronegative groups like acetamidooxy could enhance stability against enzymatic hydrolysis relative to esters or amides with less electron-withdrawing substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.